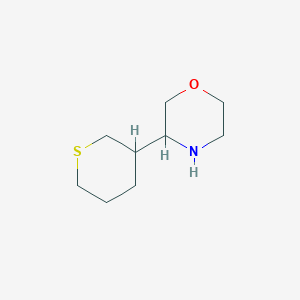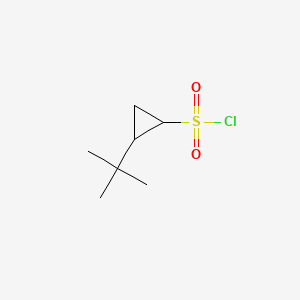![molecular formula C7H13NO B13528554 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13528554.png)
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane is a bicyclic compound that features a unique structure, making it an interesting subject for chemical research. This compound is characterized by its azabicyclohexane core, which is a bicyclic structure containing a nitrogen atom. The methoxymethyl group attached to the nitrogen adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane typically involves a series of cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemical conditions . This method allows for the formation of the bicyclic core with high efficiency. The reaction conditions often require the use of a mercury lamp, which can be technically challenging but effective for small-scale synthesis .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical cycloaddition process. due to the technical challenges associated with photochemical reactions, alternative methods such as catalytic cycloadditions or other innovative synthetic routes may be explored to improve scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane can undergo various types of chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrogen-containing ring can be reduced under specific conditions to form amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane has a wide range of applications in scientific research:
Biology: Its unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering receptor function. The methoxymethyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane: This compound has an oxygen atom in place of the nitrogen, which can significantly alter its chemical properties and reactivity.
4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid: The presence of a carboxylic acid group introduces additional reactivity and potential for forming esters or amides.
Uniqueness
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane is unique due to its nitrogen-containing bicyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C7H13NO/c1-9-5-7-2-6(3-7)8-4-7/h6,8H,2-5H2,1H3 |
InChI Key |
LYZKKSGZDSJNRG-UHFFFAOYSA-N |
Canonical SMILES |
COCC12CC(C1)NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde](/img/structure/B13528471.png)
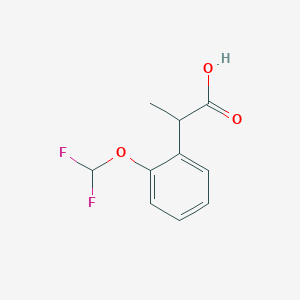
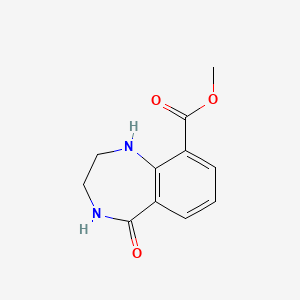
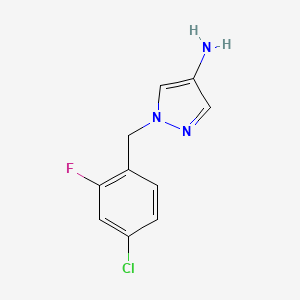
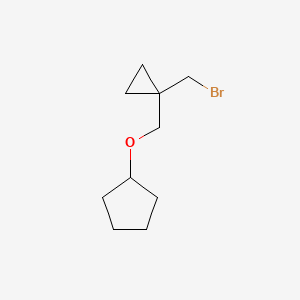
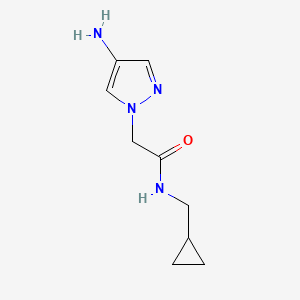
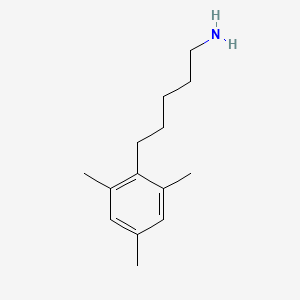
![methyl[(1S)-1-(4-nitrophenyl)ethyl]aminehydrochloride](/img/structure/B13528501.png)
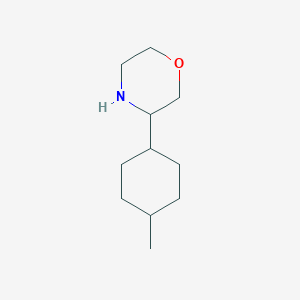
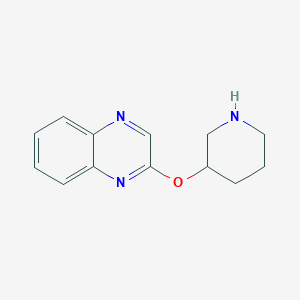
![tert-butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13528523.png)
![[1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13528532.png)
